DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate

Description

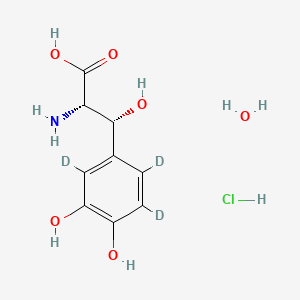

DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate is a deuterated analog of DL-threo-Droxidopa, where three hydrogen atoms are replaced with deuterium (d3). This modification enhances its utility in pharmacokinetic and metabolic studies, as deuterium substitution reduces metabolic degradation rates, making it a valuable tracer in mass spectrometry and isotope dilution assays . The compound exists as a hydrochloride salt hydrate, which improves its stability and solubility in aqueous environments compared to the free base form. Its primary applications include neurological research, particularly in studying catecholamine biosynthesis and norepinephrine replacement therapies .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H14ClNO6 |

|---|---|

Molecular Weight |

270.68 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C9H11NO5.ClH.H2O/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;;/h1-3,7-8,11-13H,10H2,(H,14,15);1H;1H2/t7-,8+;;/m0../s1/i1D,2D,3D;; |

InChI Key |

GIOBDKSKSVSIOR-OATNUVPVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H]([C@@H](C(=O)O)N)O)[2H])O)O)[2H].O.Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of DL-Threo-droxidopa-d3 (hydrochloride hydrate) involves the incorporation of deuterium atoms into the molecular structure of DL-Threo-droxidopa. The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with commercially available starting materials.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is then hydrated to obtain the desired compound.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of specialized equipment and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

DL-Threo-droxidopa-d3 (hydrochloride hydrate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate is an isotope labeled compound of DL-threo-Droxidopa . Droxidopa, also known as l-Dihydroxyphenylserine or l-DOPS, is a synthetic amino acid precursor of Norepinephrine .

Scientific Research Applications

This compound is used as a reference standard for pharmaceutical testing . It is also used as an intermediate in chemical synthesis .

Droxidopa

- Neurogenic Orthostatic Hypotension (nOH): Droxidopa's efficacy has been studied in randomized controlled trials involving patients with nOH due to PAF (pure autonomic failure), MSA (multiple system atrophy) and PD (Parkinson’s disease) . Dosages ranged from 200 to 1800 mg, in placebo-controlled, randomized trials for up to 8 weeks .

- Orthostatic Intolerance: Recommendation for droxidopa to treat orthostatic intolerance in patients with cardiovascular autonomic failure is strong . Regular BP monitoring is recommended .

This compound

Mechanism of Action

The mechanism of action of DL-Threo-droxidopa-d3 (hydrochloride hydrate) involves its conversion to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator. This increases orthostatic blood pressure and alleviates symptoms of lightheadedness, dizziness, blurred vision, and syncope .

Comparison with Similar Compounds

Structural and Functional Comparisons

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride

- Chemical Structure : Features benzyl ether protective groups at the 3- and 4-positions of the phenyl ring, preserving the hydroxyl groups during synthesis .

- Molar Mass : ~437.9 g/mol (exact value depends on hydration state).

- Salt Form : Hydrochloride salt.

- Applications: Intermediate in synthesizing non-deuterated Droxidopa; used to protect reactive hydroxyl groups during organic synthesis .

- Key Difference : Lacks deuterium substitution, making it unsuitable for isotopic tracing.

DL-threo-2-Methylisocitrate Sodium Salt

- Chemical Structure : A methylated derivative of isocitrate with a sodium counterion .

- Molar Mass : 206.15 g/mol (anhydrous form).

- Salt Form : Sodium salt.

- Key Difference: Distinct functional groups (carboxylates vs. catecholamine backbone) and non-deuterated structure.

Ripasudil Hydrochloride Hydrate

- Chemical Structure : A rho kinase (ROCK) inhibitor with a pyridine backbone .

- Molar Mass : ~400 g/mol (hydrate form).

- Salt Form : Hydrochloride hydrate.

- Applications : Clinically approved for glaucoma and ocular hypertension .

- Key Difference: Pharmacological target (ROCK vs. catecholamine pathways) and non-deuterated structure.

Comparative Data Table

| Compound Name | Chemical Structure Highlights | Molar Mass (g/mol) | Salt Form | Applications | Metabolic Stability |

|---|---|---|---|---|---|

| DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate | Deuterated catecholamine backbone | ~250–300* | Hydrochloride hydrate | Isotopic tracer, neurological research | High (deuterated) |

| 3,4-Di-O-benzyl DL-threo-Droxidopa HCl | Benzyl-protected hydroxyl groups | ~437.9 | Hydrochloride | Synthetic intermediate | Moderate |

| DL-threo-2-Methylisocitrate Sodium Salt | Methylated isocitrate derivative | 206.15 | Sodium salt | Laboratory research (enzymatic assays) | Low |

| Ripasudil Hydrochloride Hydrate | Pyridine-based ROCK inhibitor | ~400 | Hydrochloride hydrate | Glaucoma therapy | Moderate |

*Estimated based on deuterium substitution and hydration.

Biological Activity

DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate is a deuterated form of the norepinephrine precursor, droxidopa. It has garnered attention for its potential therapeutic applications, particularly in treating conditions associated with norepinephrine deficiency, such as neurogenic orthostatic hypotension. This article explores the biological activity of DL-threo-Droxidopa-d3, highlighting its pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula : CHDNO

- Molecular Weight : 216.21 g/mol

- CAS Number : 1643953-83-6

DL-threo-Droxidopa-d3 functions as a prodrug that is converted to norepinephrine in the body. This conversion occurs primarily through the action of the enzyme dopamine beta-hydroxylase (DBH) , which catalyzes the hydroxylation of dopamine to norepinephrine. The presence of deuterium in its structure does not significantly alter its metabolic pathway but may influence pharmacokinetics and stability.

Pharmacodynamics

The primary biological activity of DL-threo-Droxidopa-d3 involves:

- Norepinephrine Synthesis : It enhances norepinephrine levels, which is critical for regulating blood pressure and sympathetic nervous system function.

- Orthostatic Tolerance : Clinical studies have demonstrated that droxidopa improves symptoms related to orthostatic hypotension by increasing plasma norepinephrine levels and enhancing vascular tone.

Case Studies

- DBH Deficiency Case : A notable case involved a patient with genetic DBH deficiency who was treated with DL-threo-Droxidopa-d3. The treatment resulted in restored plasma norepinephrine levels and improved orthostatic tolerance, although some metabolic derangements persisted despite therapy .

- Clinical Trials : In a controlled trial assessing the efficacy of droxidopa in patients with neurogenic orthostatic hypotension, participants reported significant improvements in symptoms such as dizziness and lightheadedness upon standing. The treatment was well-tolerated with minimal side effects .

Research Findings

Recent research has focused on the pharmacokinetics and efficacy of DL-threo-Droxidopa-d3:

- Bioavailability : Studies indicate that the deuterated form may exhibit altered pharmacokinetic properties compared to non-deuterated droxidopa, potentially leading to improved bioavailability and longer half-life .

- Enzymatic Activation : The activation of DL-threo-Droxidopa-d3 involves enzymatic cleavage by DBH, which can vary among individuals due to genetic polymorphisms affecting enzyme activity .

Data Table: Summary of Biological Activity

| Property | Value |

|---|---|

| Molecular Formula | CHDNO |

| Molecular Weight | 216.21 g/mol |

| Mechanism | Prodrug to norepinephrine |

| Therapeutic Use | Treatment for neurogenic orthostatic hypotension |

| Clinical Efficacy | Improved symptoms in clinical trials |

| Side Effects | Generally well-tolerated |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing DL-threo-Droxidopa-d3 Hydrochloride Salt Hydrate in laboratory settings?

- Answer : Synthesis typically involves isotopically labeled precursors (e.g., deuterated substrates) to ensure incorporation of the d3 label. Characterization requires a combination of spectroscopic techniques:

- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., hydroxyl, carboxylate) and hydrogen bonding patterns .

- Nuclear Magnetic Resonance (NMR) : For stereochemical validation (e.g., distinguishing threo vs. erythro configurations) and hydrate stability analysis .

- Mass Spectrometry (MS) : To verify isotopic purity and salt/hydrate stoichiometry .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Answer : Stability studies should include:

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify hydrate dehydration temperatures .

- Humidity Chambers : To evaluate hygroscopicity and hydrate ↔ anhydrous phase transitions .

- pH-Dependent Stability : Monitor degradation via High-Performance Liquid Chromatography (HPLC) under acidic/alkaline conditions, as catechol derivatives are prone to oxidation .

Q. What analytical techniques are suitable for quantifying this compound purity in complex matrices?

- Answer :

- Reverse-Phase HPLC with UV Detection : Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve deuterated vs. non-deuterated species .

- Ion Chromatography : To quantify counterion (hydrochloride) content and confirm salt stoichiometry .

- Karl Fischer Titration : For precise determination of hydrate water content .

Advanced Research Questions

Q. How do non-covalent interactions in this compound influence its supramolecular assembly and charge transfer properties?

- Answer :

- Crystallographic Analysis : Single-crystal X-ray diffraction reveals hydrogen bonding networks (e.g., O–H···Cl⁻ interactions) and π-π stacking between aromatic moieties .

- Density Functional Theory (DFT) : Calculate charge transfer energetics (e.g., NPG⁻ → IM⁺ in analogous systems) and validate via Natural Bond Orbital (NBO) analysis .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., van der Waals, hydrogen bonds) driving hydrate stability .

Q. What strategies resolve contradictions in experimental data (e.g., spectroscopic vs. computational results) for this compound?

- Answer :

- Multi-Technique Validation : Cross-correlate NMR chemical shifts with DFT-predicted isotropic shielding tensors .

- Dynamic Light Scattering (DLS) : Detect aggregation states that may skew solution-phase data (e.g., hydrate dissociation in polar solvents) .

- Error Source Analysis : For example, deuterium isotope effects in IR/NMR require explicit modeling in computational workflows .

Q. How does the hydrate structure impact the compound’s solubility and bioavailability in in vitro models?

- Answer :

- Solubility Studies : Compare hydrate vs. anhydrous forms in biorelevant media (e.g., simulated gastric fluid) using USP dissolution apparatus .

- Permeability Assays : Use Caco-2 cell monolayers to assess hydrate-derived changes in passive diffusion/active transport .

- Molecular Dynamics (MD) Simulations : Model hydrate-water interactions to predict dissolution kinetics .

Q. What protocols mitigate hygroscopicity-related experimental artifacts in handling this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.